

# Indinavir: Comprehensive Chemical Structure, Functional Group Analysis, and Analytical Methodologies

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Indinavir
CAS No.:	180683-37-8
Cat. No.:	B613815

[Get Quote](#)

Abstract **Indinavir** is a potent, rationally designed human immunodeficiency virus type 1 (HIV-1) protease inhibitor. As a cornerstone of highly active antiretroviral therapy (HAART), its efficacy relies on a highly specific molecular architecture engineered to mimic the transition state of viral polyprotein cleavage. This whitepaper provides an in-depth technical analysis of **Indinavir**'s chemical structure, the mechanistic causality of its functional groups, and the self-validating analytical workflows required for its structural characterization and pharmacokinetic quantification.

## Chemical Architecture & Pharmacophore Causality

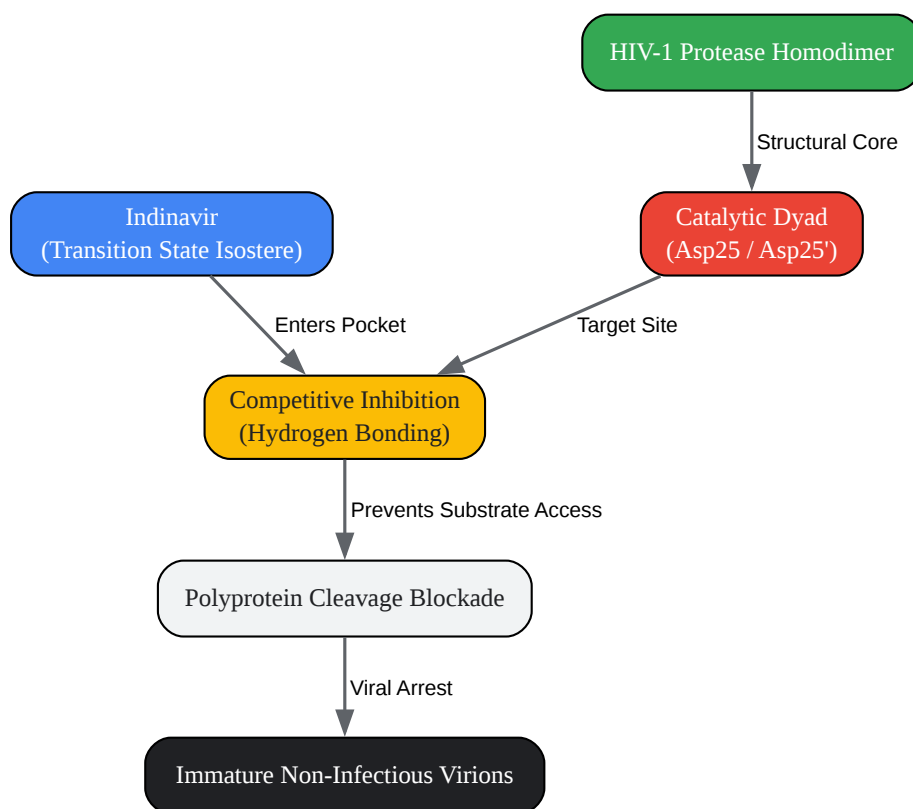
**Indinavir** (C<sub>36</sub>H<sub>47</sub>N<sub>5</sub>O<sub>4</sub>) is a complex peptidomimetic molecule. Its IUPAC name is (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide [1][1].

As an application scientist, it is critical to understand that every functional group in **Indinavir** was purposefully selected to optimize binding affinity, bioavailability, and steric complementarity within the HIV-1 protease active site:

- **Hydroxyethylene Core (Transition State Isostere):** The central secondary hydroxyl group is the most critical pharmacophore. HIV-1 protease relies on a catalytic dyad (Asp25 and Asp25') to hydrolyze peptide bonds via a tetrahedral intermediate. The hydroxyethylene core mimics this intermediate but replaces the scissile amide bond with a non-cleavable carbon-carbon bond, effectively stalling the enzyme.
- **Cis-1-amino-2-indanol Moiety:** This bulky, rigid bicyclic ring system occupies the S2' hydrophobic pocket of the protease. Its stereochemistry (1S, 2R) is vital for orienting the molecule and providing optimal van der Waals interactions.
- **Piperazine Ring:** Acts as a conformational scaffold that precisely projects the adjacent functional groups into their respective binding pockets (S1, S2, S3) while improving the aqueous solubility of the free base.
- **Pyridine Ring:** Positioned to interact with the S3 subsite, the basic nitrogen in the pyridine ring enhances aqueous solubility and allows for the formulation of the drug as a sulfate salt [2][2].
- **Tert-butyl Carboxamide:** This highly lipophilic and sterically hindered group fits snugly into the S2 pocket, displacing ordered water molecules and driving the binding event through a favorable entropic effect.

## Mechanism of Action: HIV-1 Protease Inhibition

**Indinavir** functions as a competitive inhibitor. By occupying the active site of the HIV-1 protease homodimer, it physically blocks the enzyme from cleaving the gag and gag-pol viral polyproteins. The causality of this blockade is rooted in hydrogen bonding: the central hydroxyl group of **Indinavir** forms tight hydrogen bonds with the carboxylate oxygens of the Asp25/Asp25' catalytic dyad [3][3]. Without polyprotein cleavage, the virus cannot assemble functional structural proteins, resulting in the release of immature, non-infectious virions.



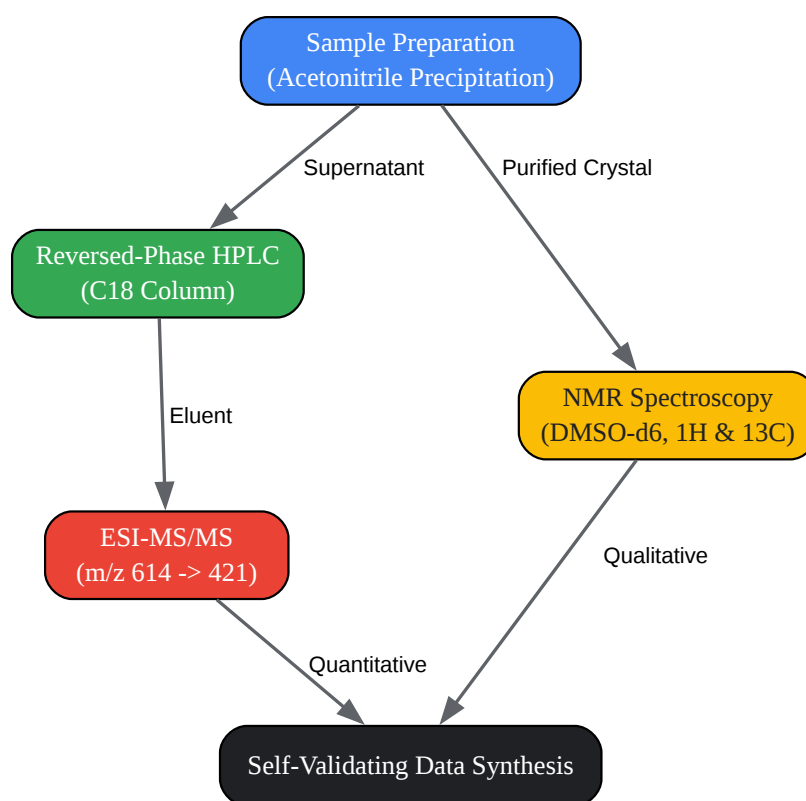
[Click to download full resolution via product page](#)

Fig 1. Logical pathway of HIV-1 protease inhibition by **Indinavir** via competitive binding.

## Analytical Characterization Workflows

To ensure the structural integrity and accurate pharmacokinetic profiling of **Indinavir**, a dual-pronged analytical approach is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high-throughput quantification in biological matrices, while Nuclear

Magnetic Resonance (NMR) spectroscopy validates the stereochemical and functional group integrity of the synthesized API (Active Pharmaceutical Ingredient).



[Click to download full resolution via product page](#)

Fig 2. Self-validating analytical workflow combining LC-MS/MS and NMR for **Indinavir** analysis.

## Self-Validating Experimental Protocols

## Protocol A: LC-MS/MS Quantification in Human Plasma

Objective: High-sensitivity quantification of **Indinavir** for therapeutic drug monitoring. Causality of Methodological Choices:

- Extraction: Acetonitrile is used for protein precipitation because it efficiently denatures plasma proteins while maintaining the solubility of the lipophilic **Indinavir** backbone, ensuring >90% recovery.
- Ionization: Positive electrospray ionization (+ESI) is selected because the secondary and tertiary amines within the piperazine and pyridine rings are highly basic and readily accept protons, yielding a strong  $[M+H]^+$  precursor ion at  $m/z$  614 [4][4].

Step-by-Step Methodology:

- Sample Preparation: Aliquot 100  $\mu$ L of human plasma into a microcentrifuge tube. Add 10  $\mu$ L of Internal Standard (I.S., e.g., Verapamil or stable-isotope labeled **Indinavir**).
- Protein Precipitation: Add 300  $\mu$ L of cold acetonitrile. Vortex vigorously for 60 seconds to disrupt protein-drug binding.
- Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
- Chromatographic Separation: Inject 10  $\mu$ L of the supernatant onto a reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 3  $\mu$ m particle size). Elute using a gradient mobile phase of 15 mM ammonium formate buffer (pH 5.75) and acetonitrile.
- MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions:  $m/z$  614  $\rightarrow$  421 for **Indinavir** and the respective transition for the I.S.
- Self-Validation Step: Run a 6-point calibration curve (3.0 to 12320 ng/mL). The protocol is validated only if the  $R^2$  value is  $\geq 0.995$  and Quality Control (QC) samples fall within  $\pm 15\%$  of their nominal concentrations.

## Protocol B: NMR Preparation and Functional Group Validation

Objective: Confirm the structural integrity and functional group presence of crystallized **Indinavir** sulfate. Causality of Methodological Choices:

- Solvent: Deuterated DMSO (DMSO-d6) is chosen because **Indinavir** sulfate exhibits an extensive intermolecular hydrogen-bonding network. DMSO's high polarity effectively disrupts these bonds, ensuring complete dissolution and preventing line broadening in the spectra [5][5].

Step-by-Step Methodology:

- Sample Dissolution: Weigh exactly 15 mg of crystallized **Indinavir** sulfate. Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 1% Tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).
- Transfer: Transfer the clear solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum at 288 K using a minimum of 64 scans to ensure a high signal-to-noise ratio for the broad exchangeable proton peaks (e.g., -OH and -NH).
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (e.g., WALTZ-16) to simplify the multiplet structures into sharp singlets.
- Self-Validation Step: Integrate the proton signals. The integration must perfectly match the stoichiometric ratio of the functional groups (e.g., the sharp singlet for the tert-butyl group must integrate to exactly 9 protons relative to the single broad -OH peak at  $\delta$  5.83 ppm).

## Quantitative Data Summaries

The following tables summarize the critical physicochemical properties and spectral data utilized during the structural validation of **Indinavir**.

Table 1: Physicochemical and Structural Properties of **Indinavir**

Property	Value	Clinical / Analytical Significance
Molecular Formula	C <sub>36</sub> H <sub>47</sub> N <sub>5</sub> O <sub>4</sub> (anhydrous)	Determines exact mass for High-Resolution MS.
Molecular Weight	613.8 g/mol	Used for molarity calculations in standard curves.
XLogP3	2.8	Indicates high lipophilicity; necessitates C18 column.
Topological Polar Surface Area	118 Å <sup>2</sup>	Reflects the dense hydrogen-bonding network.
Melting Point	150 – 153 °C	Decomposition threshold; critical for thermal analysis.
Solubility	Very soluble in water/methanol	Facilitates formulation as a sulfate salt.

Table 2: NMR Chemical Shifts (1H and 13C) for Key Functional Groups in DMSO-d<sub>6</sub>

Functional Group	Nucleus	Chemical Shift (δ, ppm)	Multiplicity / Appearance
Aliphatic Backbone (-CH <sub>2</sub> -)	1H	2.91 – 3.03	Multiplet
Secondary Hydroxyl (-OH)	1H	5.83	Broad Singlet
Ammonium Protons (-NH <sub>3</sub> <sup>+</sup> )	1H	7.71, 8.13, 8.50	Three distinct Singlets
Aliphatic Carbon (-CH <sub>2</sub> -)	13C	35.53	Singlet
Amine-bearing Carbon (C-NH <sub>3</sub> <sup>+</sup> )	13C	62.44	Singlet

## References

- The cleavage of **indinavir** sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt Source: IUCr Journals URL
- Source: bioRxiv.
- Crixivan (**indinavir** sulfate)
- **Indinavir** | C36H47N5O4 | CID 5362440 Source: PubChem - NIH URL
- An LC-MS-MS method for the determination of **indinavir**, an HIV-1 protease inhibitor, in human plasma Source: PubMed - NIH URL

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 3. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 4. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [journals.iucr.org](https://journals.iucr.org) [[journals.iucr.org](https://journals.iucr.org)]
- To cite this document: BenchChem. [Indinavir: Comprehensive Chemical Structure, Functional Group Analysis, and Analytical Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613815/docs#indinavir-comprehensive-chemical-structure-functional-group-analysis-and-analytical-methodologies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)